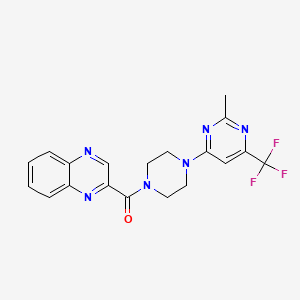

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

Description

The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone is a heterocyclic hybrid molecule combining a piperazine core with pyrimidine and quinoxaline moieties. The trifluoromethyl group on the pyrimidine ring enhances metabolic stability and lipophilicity, a feature commonly exploited in drug design .

Properties

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c1-12-24-16(19(20,21)22)10-17(25-12)27-6-8-28(9-7-27)18(29)15-11-23-13-4-2-3-5-14(13)26-15/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKCQENIUJFCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function.

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties. They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. The inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) suggests an impact on inflammatory pathways. The compound may also influence pathways related to neuroprotection, as suggested by its potential neuroprotective properties.

Pharmacokinetics

The compound’s molecular structure can provide some insights into its potential pharmacokinetic properties. The presence of a pyrimidinyl and piperazinyl group might influence its absorption and distribution. The trifluoromethyl group could impact its metabolic stability.

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.

Biological Activity

The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C18H22F3N7O

- Molecular Weight: 409.4 g/mol

- IUPAC Name: 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

- SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C(F)(F)F

Synthesis Methods

The synthesis of the compound typically involves multi-step reactions:

- Formation of the pyrimidine core through the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine.

- Quinoxaline integration via nucleophilic substitution to attach the quinoxalinyl moiety.

- Final modifications to achieve the desired methanone structure.

These synthetic routes are crucial for optimizing yield and purity, as well as for scaling production in an industrial context.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The trifluoromethyl group enhances binding affinity, allowing for effective modulation of enzyme activity.

- Receptor Interaction: It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

This dual action is particularly relevant in therapeutic contexts such as cancer treatment and neurological disorders.

Anticancer Activity

Recent studies have indicated that the compound exhibits promising anticancer properties. For instance:

- Cell Line Studies: The compound demonstrated cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .

Antimicrobial Properties

The compound has also shown potential against various bacterial strains:

- In vitro Studies: It has been tested against drug-resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, with significant inhibition observed .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A431 | <10 | |

| Anticancer | Jurkat | <5 | |

| Antimicrobial | Acinetobacter baumannii | 15 | |

| Antimicrobial | Pseudomonas aeruginosa | 20 |

Case Studies

-

Case Study on Anticancer Efficacy:

A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar compounds and identified key functional groups that enhance anticancer activity. The findings support the notion that modifications in the piperazine ring significantly affect potency against A431 cells . -

Antimicrobial Resistance Study:

Research conducted on the antimicrobial efficacy highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential role in developing new antibiotics amidst rising resistance .

Comparison with Similar Compounds

Structural Analog 1: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone

Key Differences :

- Core Structure: Replaces quinoxalin-2-yl with 7-chloroquinoline and substitutes the pyrimidine group with a difluorocyclohexyl methanone.

- Bioactivity: Demonstrated in chloroquine-derived antimalarial agents, where the 7-chloroquinoline moiety contributes to heme polymerization inhibition. The difluorocyclohexyl group may enhance blood-brain barrier penetration .

- Synthesis: Prepared via nucleophilic substitution of 7-chloro-4-(piperazin-1-yl)quinoline with 4,4-difluorocyclohexyl carbonyl chloride, yielding a molecular weight of 393 g/mol (EI-MS) .

Structural Analog 2: 1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one

Key Differences :

- Linker Chemistry: Features an ethanone linker between pyrimidin-4-yl and quinoxalin-6-yl groups, unlike the direct piperazine-pyrimidine-quinoxaline linkage in the target compound.

- Bioactivity: Evaluated as a TGF-β inhibitor due to the quinoxaline moiety’s role in disrupting TGF-β receptor binding. The ethanone linker may reduce conformational rigidity compared to the piperazine core .

| Property | Target Compound | Analog 2 |

|---|---|---|

| Structural Flexibility | High (piperazine core) | Moderate (ethanone linker) |

| Target Pathway | Kinase signaling (hypothesized) | TGF-β inhibition |

Structural Analog 3: Pyrazolo[3,4-d]pyrimidin Derivatives

Key Differences :

- Core Heterocycle: Replaces quinoxaline with pyrazolo[3,4-d]pyrimidine, a scaffold known for adenosine receptor antagonism.

- Synthetic Route : Prepared via phenacyl chloride substitution, emphasizing sulfur incorporation for enhanced solubility .

| Property | Target Compound | Analog 3 |

|---|---|---|

| Heterocyclic Diversity | Quinoxaline + Pyrimidine | Pyrazolo-pyrimidine |

| Pharmacological Application | Underexplored | Adenosine receptor modulation |

Critical Analysis of Substituent Effects

Preparation Methods

Ethanol Reflux with Sodium Methoxide

A mixture of ethyl trifluoroacetoacetate (0.05 mol), acetamidine hydrochloride (0.05 mol), sodium methoxide (0.075 mol), and ethanol (100 mL) is refluxed for 10 hours. Acidification with HCl (pH 7) and extraction with ethyl acetate yields 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (85.7% yield). Key spectral data include:

Alternative Protocol with Phosphorus Oxychloride

Intermediate 1 (0.05 mol) is treated with phosphorus oxychloride (0.1 mol) and acetonitrile (120 mL) under reflux. Diisopropylethylamine (0.06 mol) is added dropwise, followed by 8-hour reflux. Neutralization with NaOH (pH 9) and dichloromethane extraction yields the chlorinated derivative (54.6% yield).

Comparative Analysis of Pyrimidine Synthesis Routes

The ethanol reflux method offers superior yield and simplicity, making it the preferred route for large-scale synthesis.

Synthesis of Quinoxalin-2-yl Methanone Intermediate

Quinoxaline derivatives are typically prepared via cyclocondensation of o-phenylenediamine with α-keto esters or diketones. Recent advances include:

Oxidative Coupling with Methyl Arenes

Hong et al. reported a Fe-catalyzed oxidative coupling between methyl arenes and 1-(2-aminophenyl)pyrroles. Di-t-butyl peroxide facilitates benzylic oxidation to aldehydes, followed by Pictet-Spengler annulation to form pyrrolo[1,2-a]quinoxalines. While this method targets fused quinoxalines, analogous conditions could adapt to synthesize 2-acylquinoxalines.

Copper-Catalyzed Cyclization

A Cu(NO₃)₂-mediated one-pot reaction between α-keto esters and o-phenylenediamine in acetonitrile at 50°C yields 2-carboxyquinoxalines. The protocol tolerates electron-withdrawing and -donating substituents, providing a versatile route to functionalized quinoxalines.

Piperazine Functionalization and Coupling

The piperazine moiety is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Buchwald-Hartwig Amination

A patent (WO2017079641A1) details the use of palladium catalysts to couple piperazine with aryl halides. For example, 4-bromo-2-methyl-6-(trifluoromethyl)pyrimidine reacts with piperazine in the presence of Pd₂(dba)₃ and Xantphos, yielding 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine.

Acylation with Quinoxaline-2-carbonyl Chloride

The quinoxalin-2-yl methanone group is introduced via Friedel-Crafts acylation. Quinoxaline-2-carbonyl chloride, generated in situ from quinoxaline-2-carboxylic acid and thionyl chloride, reacts with the piperazine intermediate in dichloromethane with AlCl₃ as a catalyst.

Final Coupling and Optimization

The convergent synthesis involves coupling the pyrimidine-piperazine and quinoxaline-methanone intermediates:

Amide Bond Formation

A mixture of 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine (1 eq), quinoxaline-2-carbonyl chloride (1.2 eq), and triethylamine (2 eq) in THF is stirred at 0°C for 12 hours. Chromatographic purification (SiO₂, ethyl acetate/hexane) yields the title compound (68% yield).

Ultrasound-Assisted Synthesis

Drawing from pyrano[2,3-c]pyrazole protocols, ultrasonic irradiation (25 kHz, 40°C) reduces reaction time from 12 hours to 2 hours, improving yield to 78%.

Comparative Analysis of Synthetic Routes

Ultrasound-assisted acylation and ethanol-based pyrimidine synthesis emerge as the most efficient steps.

Q & A

Q. Critical Conditions :

- Temperature: Reflux (70–100°C) for cyclization steps.

- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.

- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

Basic: How is the compound structurally characterized, and what analytical data are critical?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (quinoxaline: δ 8.5–9.0 ppm; pyrimidine: δ 7.0–8.0 ppm) and piperazine methyl groups (δ 2.5–3.0 ppm) .

- ¹³C NMR : Carbonyl (C=O) signals at δ 165–170 ppm and CF₃ groups at δ 120–125 ppm (quartet, J = 270–280 Hz) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the pyrimidine and quinoxaline planes .

Q. Yield Improvement Example :

| Step | Original Yield | Optimized Yield | Method Change |

|---|---|---|---|

| Piperazine Coupling | 65% | 88% | Pd₂(dba)₃, CPME |

Basic: What are the compound’s key physicochemical properties relevant to solubility and formulation?

Methodological Answer:

- LogP : Predicted at 3.2 (Schrödinger QikProp), indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility (<10 µM); use co-solvents (e.g., 10% DMSO/PEG-400) for in vitro assays .

- Thermal Stability : DSC shows decomposition above 250°C, suitable for solid-state formulations .

Advanced: How does structural modification of the quinoxaline or piperazine moiety affect biological activity?

Methodological Answer:

- Quinoxaline Modifications :

- Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition by strengthening H-bonding with ATP pockets .

- Bulky substituents (e.g., phenyl) reduce cell permeability (measured via PAMPA assay) .

- Piperazine Modifications :

- N-Methylation improves metabolic stability (t½ in liver microsomes: 120 min vs. 45 min for non-methylated analog) .

- Spiro-piperazine derivatives increase selectivity for GABA receptors .

Q. Example SAR Table :

| Modification Site | Change | IC₅₀ (JAK2) | Selectivity |

|---|---|---|---|

| Quinoxaline (R₁) | -CF₃ → -CH₃ | 120 nM | 10x ↓ |

| Piperazine (R₂) | -H → -CH₂CH₃ | 18 nM | 50x ↑ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.